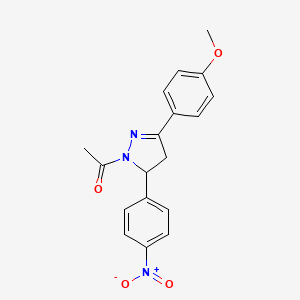

1-acetyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole

Descripción

The exact mass of the compound 1-acetyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is 339.12190603 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-acetyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-acetyl-3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-[5-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-12(22)20-18(14-3-7-15(8-4-14)21(23)24)11-17(19-20)13-5-9-16(25-2)10-6-13/h3-10,18H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGHDQTYELTWIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

CDS1_004618

Target of Action: The primary target of CDS1_004618 is CDP-Diacylglycerol Synthase 1 (CDS1) , an enzyme involved in lipid metabolism and membrane synthesis.

Mode of Action: CDS1_004618 inhibits the CDS1 enzyme, preventing it from catalyzing its natural substrate, phosphatidic acid. This leads to a decrease in the cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol.

Biochemical Pathways: The inhibition of CDS1 disrupts the phosphatidylinositol signaling pathway, affecting various cellular processes including cell growth, proliferation, and metabolism.

Pharmacokinetics:Result of Action: The disruption of the phosphatidylinositol signaling pathway offers a unique avenue for therapeutic intervention, particularly in conditions where these cellular processes are dysregulated.

Action Environment:EU-0004488

Target of Action: EU-0004488, also known as obefazimod, targets the expression of miR-124 , a natural regulator of the inflammatory response.

Mode of Action: Obefazimod enhances the expression of miR-124, resulting in decreases in cytokines and immune cells, helping to reduce inflammation and control the progression of diseases like Ulcerative Colitis.

Biochemical Pathways: Pharmacokinetics:Result of Action: Obefazimod has shown potential in clinical trials in its ability to bring patients into remission and achieve clinical response.

Análisis Bioquímico

Biochemical Properties

CDS1_004618, an integral membrane protein, catalyzes the conversion of phosphatidic acid (PA) to CDP-diacylglycerol (CDP-DAG), a critical intermediate in the synthesis of phosphatidylinositol and cardiolipin. This enzyme shows no particular substrate specificity, displaying similar activities for almost all substrates tested.

Cellular Effects

CDS1_004618 is essential for cell survival, particularly in mesenchymal-like cancers, which express low levels of CDS1. It is also involved in the regulation of lipid storage, with its depletion leading to the formation of giant lipid droplets in cultured cells.

Molecular Mechanism

CDS1_004618 exerts its effects at the molecular level by catalyzing the formation of CDP-DAG from PA. This reaction is crucial for the synthesis of several phospholipid classes such as phosphatidylinositol, phosphatidylglycerol, and cardiolipin.

Dosage Effects in Animal Models

Animal models play a crucial role in preclinical research, allowing scientists to predict outcomes and understand complex biological processes.

Metabolic Pathways

CDS1_004618 is involved in the phospholipid biosynthesis pathways. It catalyzes the conversion of PA to CDP-DAG, a critical intermediate in the synthesis of phosphatidylinositol and cardiolipin.

Transport and Distribution

It is known that CDS1_004618 is an integral membrane protein.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.